

# Spectroscopic and Structural Elucidation of Chisocheton Compound F: A Technical Guide

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## Compound of Interest

Compound Name: Chisocheton compound F

Cat. No.: B12394182

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This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Chisocheton compound F**, a tetranortriterpenoid isolated from *Chisocheton paniculatus*. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

## Introduction

The genus *Chisocheton*, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids and triterpenoids. These compounds have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antifeedant activities. This guide focuses on a specific tetranortriterpenoid, chisonimbolin F, herein referred to as **Chisocheton compound F**, which was isolated from the twigs of *Chisocheton paniculatus*.

## Spectroscopic Data

The structure of **Chisocheton compound F** was elucidated through extensive spectroscopic analysis, including Electrospray Ionization Mass Spectrometry (ESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented below are compiled from the findings reported by Yang et al. in the *Journal of Natural Products* (2009).

## Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a compound.

Parameter	Value
Ionization Mode	Positive
Observed m/z	$[M+Na]^+$
Elemental Formula	$C_{33}H_{40}O_{10}$

## $^1H$ NMR Data

Proton Nuclear Magnetic Resonance ( $^1H$  NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons. The data below was recorded on a 500 MHz spectrometer in  $CDCl_3$ .

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1	5.40	d	12.5
2	2.45	m	
2.13	m		
5	3.10	d	10.0
6	4.98	t	3.0
7	5.35	s	
9	2.58	s	
11	5.98	d	10.5
12	5.88	d	10.5
15	5.55	s	
17	3.25	s	
21	7.42	t	1.5
22	6.38	dd	1.5, 0.5
23	7.45	t	0.5
1'-OAc	2.10	s	
3'-OAc	2.05	s	
7'-OAc	2.15	s	
18	1.20	s	
19	1.15	s	
28	1.05	s	
29	1.10	s	
30	1.30	s	

## <sup>13</sup>C NMR Data

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides information on the carbon framework of a molecule. The data below was recorded on a 125 MHz spectrometer in CDCl<sub>3</sub>.

Position	δC (ppm)	Position	δC (ppm)
1	78.5	16	167.2
2	35.1	17	51.8
3	170.1	18	21.5
4	43.2	19	18.2
5	45.3	20	126.8
6	72.5	21	141.2
7	74.1	22	110.1
8	41.2	23	143.5
9	48.5	28	27.8
10	45.8	29	21.1
11	128.5	30	29.7
12	125.1	1'-OAc	170.5
13	48.1	21.2	
14	152.1	3'-OAc	170.2
15	121.5	21.0	
7'-OAc	170.8		
21.3			

## Experimental Protocols

The isolation and structural elucidation of **Chisocheton compound F** involve a series of standard experimental procedures in natural product chemistry.

## Extraction and Isolation

- **Plant Material Collection and Preparation:** Twigs of *Chisocheton paniculatus* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatographic Separation:** The ethyl acetate fraction, typically rich in tetranortriterpenoids, is subjected to multiple chromatographic techniques for the isolation of pure compounds. This includes:
  - **Column Chromatography:** Initial separation is performed on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate).
  - **Preparative Thin-Layer Chromatography (PTLC):** Further purification of fractions is achieved using PTLC.
  - **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain the pure **Chisocheton compound F** is often carried out using a semi-preparative HPLC column.

## Spectroscopic Analysis

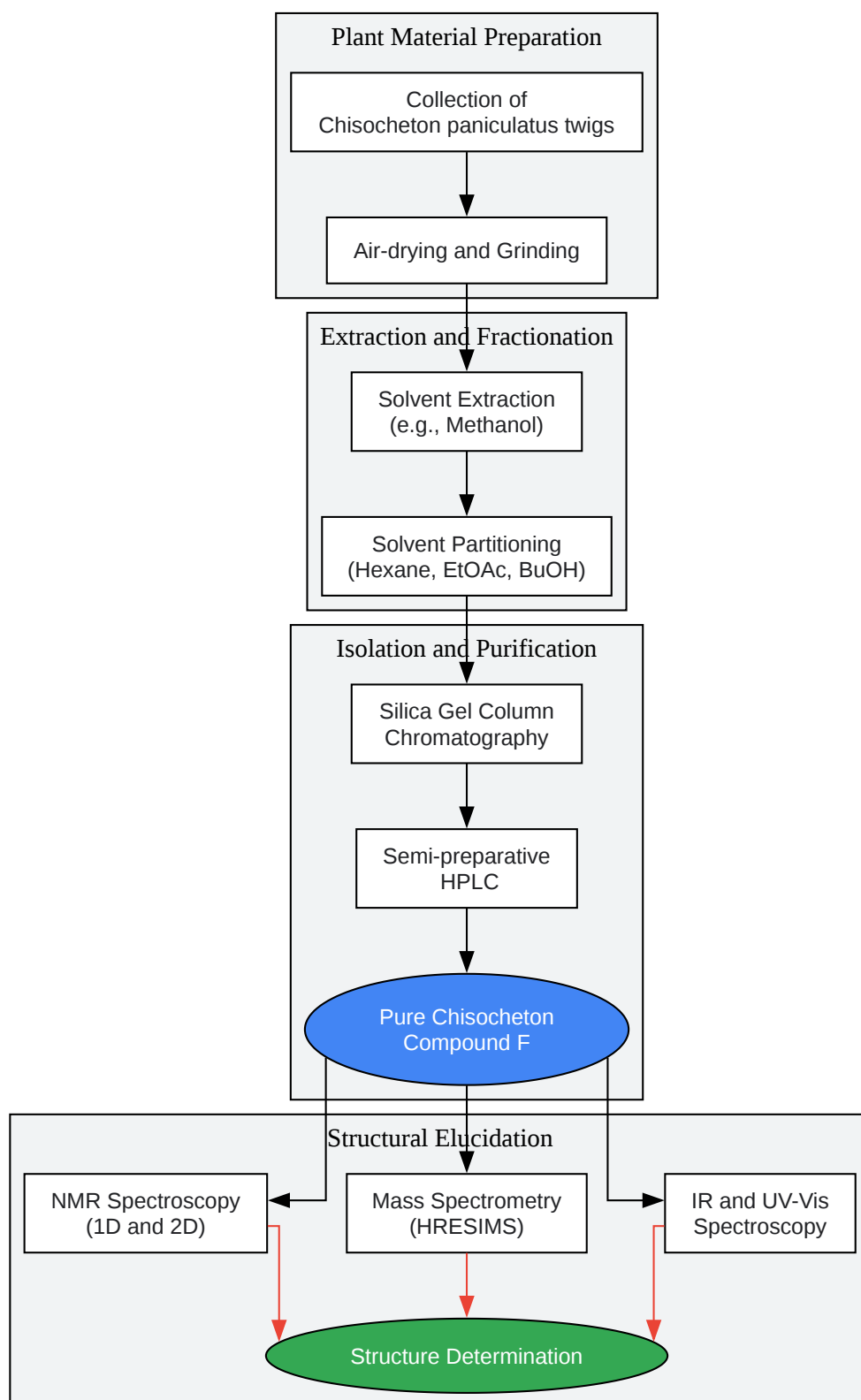
- **NMR Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Samples are dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) as the internal standard.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to determine the accurate mass

and elemental composition.

- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify functional groups present in the molecule.
- UV-Visible Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer to identify chromophores within the molecule.

## Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Chisocheton compound F**.



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Caption: Workflow for the isolation and identification of **Chisoche-ton compound F**.

## Conclusion

This guide provides essential spectroscopic data and a summary of the experimental protocols for the isolation and characterization of **Chisocheton compound F**. The detailed information presented here serves as a valuable resource for researchers in the fields of natural product chemistry and drug development, facilitating further investigation into the biological activities and therapeutic potential of this complex tetranortriterpenoid.

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